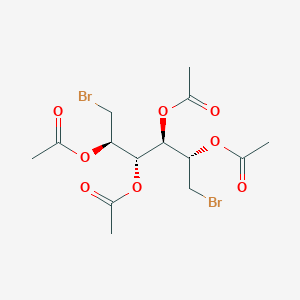
2-Bromoethylamine
Descripción general
Descripción
2-Bromoethylamine, also known as 2-Aminoethyl bromide hydrobromide, is an organic compound with the linear formula BrCH2CH2NH2 · HBr . It is used as a building block in proteomics research and as an intermediate in the preparation of first-aid medicines .
Synthesis Analysis
The synthesis of 2-Bromoethylamine involves the bromination of ethanolamine in acidic conditions. The nucleophile (HBr) attacks the hydroxyl bearing carbon atom exclusively. Hydrogen bonding guides the nucleophilic attack, resulting in no label scrambling of the bromoethylamine product .
Molecular Structure Analysis
The molecular formula of 2-Bromoethylamine is C2H6BrN . The linear formula is BrCH2CH2NH2 · HBr . The molecular weight is 204.89 .
Chemical Reactions Analysis
2-Bromoethylamine is used as a simple alkylating agent. Treatment with 2-Bromoethylamine results in labeled thialysine at the ε-position. This chemical modification of proteins allows investigations via both 13C NMR spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
Improvement of Endothelium-Mediated Vasorelaxation : 2-Bromoethylamine was shown to improve endothelium-dependent vasorelaxation and decrease atherosclerosis in hyperlipidemic rabbits, indicating its potential in cardiovascular research (Rang Wei-qing, 2008).
Role in Renal Necrosis : A study demonstrated that 2-Bromoethylamine hydrobromide induces specific papillary necrosis in the rat kidney, highlighting its use in renal pathology research (T. Lee et al., 1989).
Investigation of Psychoactive Compounds : 2-Bromoethylamine derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their disposition, metabolic pathways, and subjective effects, providing insights into drug abuse and psychopharmacology (M. Rohanová et al., 2008).
Inhibition of Tissue-Bound Amine Oxidase : Research indicated that 2-Bromoethylamine acts as a suicide inhibitor of tissue-bound semicarbazide-sensitive amine oxidase (SSAO), which is significant for understanding enzyme inhibition mechanisms (H. Kinemuchi et al., 2000).
Formate Ester Synthesis : A study on 2-Bromoethylamines demonstrated their conversion to formate esters in the presence of DMF, which is relevant for synthetic chemistry and pharmaceutical development (M. Dakanali et al., 2008).
Selective Protein Alkylation : 2-Bromoethylamine was studied for its selective alkylation of cysteine residues in proteins, contributing to proteomics and the characterization of protein action (Simona Marincean et al., 2012).
Study of Haemodynamic Consequences : The haemodynamic effects of 2-Bromoethylamine-induced renal papillary necrosis were investigated in rats, providing insights into cardiovascular and renal physiology (G. Russell et al., 1987).
Safety And Hazards
2-Bromoethylamine is harmful if swallowed and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .
Direcciones Futuras
2-Bromoethylamine has potential applications in proteomics, an emerging field that involves the protein profiling of complex biological samples, identification of affected proteins, and study of protein-protein interactions and functions . Its use as a simple alkylating agent in the labeling of proteins allows investigations via both 13C NMR spectroscopy and mass spectrometry .
Propiedades
IUPAC Name |
2-bromoethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrN/c3-1-2-4/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAUUVBKYXMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2576-47-8 (hydrobromide) | |
| Record name | 2-Bromoethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059346 | |
| Record name | Ethanamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethylamine | |
CAS RN |
107-09-5 | |
| Record name | 2-Bromoethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)




